molecular formula C17H17NO3S B3350800 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 30504-92-8

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No. B3350800
CAS RN: 30504-92-8
M. Wt: 315.4 g/mol
InChI Key: XQRKTYGSOLWQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression and play a crucial role in several biological processes, including cell differentiation, proliferation, and apoptosis. MS-275 has shown promising results in preclinical studies as an anti-cancer agent and is currently being investigated in clinical trials.

Mechanism of Action

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one selectively inhibits HDAC1, HDAC2, and HDAC3, which are class I HDACs that are overexpressed in several cancer types. HDAC inhibition leads to the acetylation of histones, which alters chromatin structure and gene expression. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one also affects the acetylation of non-histone proteins, such as transcription factors, leading to changes in gene expression that promote cell death.
Biochemical and Physiological Effects:
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It also inhibits angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has several advantages as an anti-cancer agent, including its potent anti-proliferative activity against a wide range of cancer cell lines and its ability to enhance the activity of other chemotherapeutic agents. However, it also has limitations, such as its potential for toxicity and its lack of selectivity for specific HDAC isoforms.
List of

Future Directions

1. Combination therapy: Investigate the efficacy of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one in combination with other chemotherapeutic agents to enhance its anti-tumor activity and reduce toxicity.
2. Biomarker identification: Identify biomarkers that can predict the response to 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one treatment in cancer patients.
3. Selective HDAC inhibition: Develop more selective HDAC inhibitors that target specific HDAC isoforms to reduce toxicity and improve efficacy.
4. Mechanism of resistance: Investigate the mechanisms of resistance to 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one and develop strategies to overcome it.
5. Clinical trials: Conduct more clinical trials to evaluate the safety and efficacy of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one in cancer patients.
In conclusion, 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one is a promising anti-cancer agent that has shown potent anti-proliferative activity in preclinical studies. Its mechanism of action involves the inhibition of HDAC activity, leading to changes in gene expression that promote cell death. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has several advantages as an anti-cancer agent, including its ability to enhance the activity of other chemotherapeutic agents. However, it also has limitations, such as its potential for toxicity and lack of selectivity for specific HDAC isoforms. Further research is needed to optimize its use as an anti-cancer agent.

Scientific Research Applications

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has been extensively studied for its anti-cancer properties. It has shown potent anti-proliferative activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the accumulation of acetylated histones and altered gene expression.

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-13(2)11-17(19)15-5-3-4-6-16(15)18/h3-10,13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRKTYGSOLWQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660460
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30504-92-8
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
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2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
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2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
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2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
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2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one

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